![molecular formula C20H24N6 B6447283 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640836-22-0](/img/structure/B6447283.png)
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, also known as 2-Methyl-4-Phenylethyl-6-Pyrazolylpyrimidine (MPP), is a heterocyclic compound that has recently been studied for its potential applications in scientific research. This compound is composed of a nitrogen-containing heterocyclic ring with a pyrazole and pyrimidine ring fused together. The nitrogen-containing heterocyclic ring is composed of two piperazine rings and a phenylethyl group. MPP has been found to have several potential applications, such as being a potential drug target for cancer and other diseases, as well as being a potential inhibitor for certain enzymes.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
The increased availability of acetylcholine due to AChE inhibition can lead to improved memory and cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s .
Advantages and Limitations for Lab Experiments
The advantages of using MPP for lab experiments include its low cost, its low toxicity, and its relatively easy synthesis. Additionally, MPP has been found to interact with several proteins, which makes it a potential target for drug development. However, there are some limitations to using MPP for lab experiments, such as its poor solubility and its lack of specificity for certain proteins.
Future Directions
Some potential future directions for the use of MPP include its potential use as a drug target for cancer and other diseases, as well as its potential use as an inhibitor for certain enzymes. Additionally, MPP could be studied for its potential use in drug delivery systems, such as liposomes and nanoparticles. Furthermore, MPP could be studied for its potential use as a chemical intermediate for the synthesis of other compounds. Finally, MPP could be studied for its potential use in the development of new therapeutic agents, such as anti-inflammatory drugs.
Synthesis Methods
MPP can be synthesized using several different methods. One of these methods is a condensation reaction between 2-methyl-4-phenylethylpiperazine and 1-ethyl-1H-pyrazole-5-carboxylic acid. In this reaction, the piperazine ring is condensed with the pyrazole ring to form the fused heterocyclic compound. Another method involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with 2-methyl-4-phenylethylpiperazine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a substituted pyrimidine ring, which is then fused with the piperazine ring to form MPP.
Scientific Research Applications
MPP has been studied for its potential applications in scientific research. It has been found to have several potential applications, such as being a potential drug target for cancer and other diseases, as well as being a potential inhibitor for certain enzymes. Additionally, MPP has been studied for its potential applications in drug delivery systems, such as liposomes and nanoparticles. It has also been studied for its potential use as a chemical intermediate for the synthesis of other compounds.
properties
IUPAC Name |
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-17-22-19(16-20(23-17)26-10-5-9-21-26)25-14-12-24(13-15-25)11-8-18-6-3-2-4-7-18/h2-7,9-10,16H,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHEKWPTLKGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
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